(2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
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Overview
Description
(2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: is a complex organic compound that features a quinoline ring fused with a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of 2-chloroquinoline with 1,5-dimethylpyrazole in the presence of a base, followed by reduction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can further modify the quinoline or pyrazole rings, potentially altering their electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Products include quinoline-4-carboxylic acid or quinoline-4-aldehyde.
Reduction: Products include various reduced forms of the quinoline or pyrazole rings.
Substitution: Products include derivatives with different substituents on the quinoline ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in bacterial cell wall synthesis, leading to antimicrobial activity. Alternatively, it may bind to a receptor involved in cell proliferation, exhibiting anticancer properties.
Comparison with Similar Compounds
(2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline: Similar structure but lacks the methanol group.
(2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)amine: Similar structure but with an amine group instead of methanol.
(2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
Uniqueness: The presence of the methanol group in (2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol imparts unique chemical properties, such as increased solubility and the ability to participate in specific chemical reactions. This makes it distinct from its analogs and potentially more versatile in various applications.
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H15N3O/c1-10-13(8-16-18(10)2)15-7-11(9-19)12-5-3-4-6-14(12)17-15/h3-8,19H,9H2,1-2H3 |
InChI Key |
XFHAXKDWDBKZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)CO |
Origin of Product |
United States |
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